![molecular formula C12H21NO3Si B11860326 8-((Trimethylsilyl)oxy)-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B11860326.png)
8-((Trimethylsilyl)oxy)-1,4-dioxaspiro[4.5]decane-8-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-((トリメチルシリル)オキシ)-1,4-ジオキサスピロ[4.5]デカン-8-カルボニトリルは、その独特なスピロ環構造を特徴とする複雑な有機化合物です。
準備方法
合成経路と反応条件
8-((トリメチルシリル)オキシ)-1,4-ジオキサスピロ[4.5]デカン-8-カルボニトリルの合成は、通常、テトラヒドロピラン-4-カルボニトリルと1-ブロモ-2-フルオロエタンを塩基存在下で反応させることにより行われます。 この反応は求核置換反応を経て進行し、スピロ環構造が形成されます 。反応条件は、副反応を防ぐために、しばしば無水溶媒と不活性雰囲気を必要とします。
工業的製造方法
この化合物の具体的な工業的製造方法は十分に文書化されていませんが、一般的なアプローチは、実験室規模の合成を拡大することです。これには、収率と純度を高めるために反応条件を最適化すること、および効率と安全性を高めるために連続フロー技術を実装することが含まれます。
化学反応解析
反応の種類
8-((トリメチルシリル)オキシ)-1,4-ジオキサスピロ[4.5]デカン-8-カルボニトリルは、さまざまな化学反応を起こす可能性があり、以下のような反応があります。
酸化: この化合物は、ヒドロキシル基やカルボニル基などの官能基を導入するために酸化することができます。
還元: 還元反応は、ニトリル基をアミンや他の官能基に変換するために使用できます。
置換: トリメチルシリル基は、求核置換反応によって他の置換基に置き換えることができます。
一般的な試薬と条件
これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、メトキシドナトリウムなどの求核剤が含まれます。反応は通常、高い選択性と収率を確保するために、制御された温度と不活性雰囲気下で行われます。
主要な生成物
これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はヒドロキシル化またはカルボニル化された誘導体をもたらす可能性があり、還元はアミンまたは化合物の他の還元された形態を生成する可能性があります。
科学研究での応用
8-((トリメチルシリル)オキシ)-1,4-ジオキサスピロ[4.5]デカン-8-カルボニトリルは、科学研究でいくつかの応用があります。
化学: それは、特にスピロ環構造を持つ複雑な有機分子の合成における中間体として役立ちます。
生物学: この化合物は、潜在的な医薬品を含む生物学的に活性な分子の開発に使用できます。
医学: その誘導体の研究は、独自の作用機序を持つ新しい薬の発見につながる可能性があります。
化学反応の分析
Types of Reactions
8-((Trimethylsilyl)oxy)-1,4-dioxaspiro[4.5]decane-8-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the nitrile group to an amine or other functional groups.
Substitution: The trimethylsilyl group can be replaced with other substituents through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce amines or other reduced forms of the compound.
科学的研究の応用
8-((Trimethylsilyl)oxy)-1,4-dioxaspiro[4.5]decane-8-carbonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, particularly those with spirocyclic structures.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with unique mechanisms of action.
作用機序
8-((トリメチルシリル)オキシ)-1,4-ジオキサスピロ[4.5]デカン-8-カルボニトリルがその効果を発揮するメカニズムは、主にさまざまな化学反応に参加する能力によるものです。そのスピロ環構造は、さまざまな反応における化合物の反応性と選択性に影響を与えることができる剛直なフレームワークを提供します。関与する分子標的と経路は、研究されている特定の誘導体とアプリケーションによって異なります。
類似化合物の比較
類似化合物
8-オキサ-2-アザスピロ[4.5]デカン: この化合物は、類似のスピロ環構造を共有していますが、環系に酸素原子と窒素原子を含んでいます.
1-メチル-8-フェニル-1,3-ジアザスピロ[4.5]デカン-2,4-ジオン:
独自性
8-((トリメチルシリル)オキシ)-1,4-ジオキサスピロ[4.5]デカン-8-カルボニトリルは、さまざまな官能基を導入するために選択的に修飾できるトリメチルシリル基のためにユニークです。この汎用性は、有機合成における貴重な中間体であり、新しい材料や医薬品を開発するための潜在的な候補となります。
類似化合物との比較
Similar Compounds
8-oxa-2-azaspiro[4.5]decane: This compound shares a similar spirocyclic structure but contains an oxygen and nitrogen atom in the ring system.
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione:
Uniqueness
8-((Trimethylsilyl)oxy)-1,4-dioxaspiro[4.5]decane-8-carbonitrile is unique due to its trimethylsilyl group, which can be selectively modified to introduce various functional groups. This versatility makes it a valuable intermediate in organic synthesis and a potential candidate for developing new materials and pharmaceuticals.
特性
IUPAC Name |
8-trimethylsilyloxy-1,4-dioxaspiro[4.5]decane-8-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3Si/c1-17(2,3)16-11(10-13)4-6-12(7-5-11)14-8-9-15-12/h4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMDPHCGYFTFSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC1(CCC2(CC1)OCCO2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3Si |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.38 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


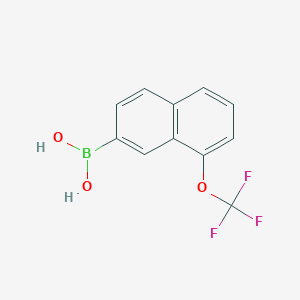
![1-[1-(Thiophen-2-yl)-3,4-dihydroisoquinolin-2(1H)-yl]ethan-1-one](/img/structure/B11860263.png)

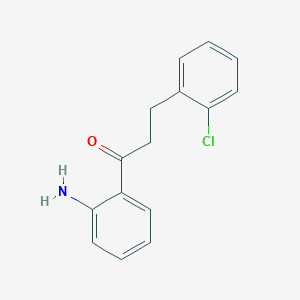
![2-Chloro-4-(4-methylpiperazin-1-yl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11860276.png)

![5-Amino-2-chloro-6,7,8,9-tetrahydrobenzo[B][1,8]naphthyridine-3-carbonitrile](/img/structure/B11860279.png)
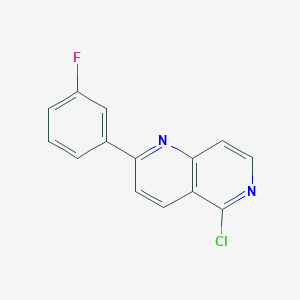
![4-Chloro-1-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11860306.png)
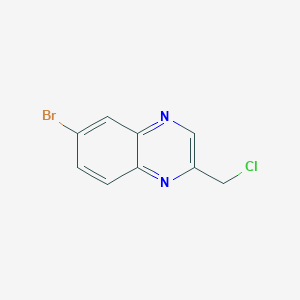
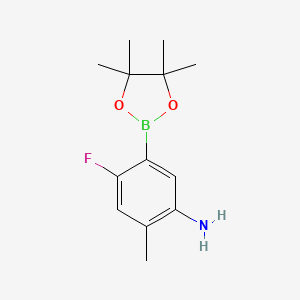
![(S)-2',3',4',9'-Tetrahydrospiro[oxetane-3,1'-pyrido[3,4-B]indole]-3'-carboxylic acid](/img/structure/B11860334.png)
